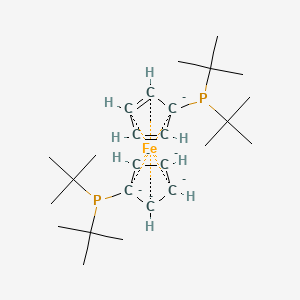

Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron

Description

Properties

Molecular Formula |

C26H44FeP2-6 |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron |

InChI |

InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q-5;-1; |

InChI Key |

CEVMWOCPNGDSLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P([C-]1[CH-][CH-][CH-][CH-]1)C(C)(C)C.CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[Fe] |

Origin of Product |

United States |

Scientific Research Applications

DTBPF is widely used in scientific research due to its unique properties and versatility:

Catalysis: DTBPF is a popular ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology and Medicine: DTBPF derivatives are explored for their potential biological and medicinal applications, such as in drug delivery systems and as antimicrobial agents.

Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.

Mechanism of Action

The mechanism by which DTBPF exerts its effects largely depends on its application:

Catalysis: In catalytic reactions, DTBPF acts as a ligand that stabilizes the metal center, facilitating the formation of active catalytic species.

Biological Applications: The mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.

Molecular Targets and Pathways:

Catalysis: Metal centers in catalytic complexes.

Biological Applications: Enzymes, receptors, and other biological targets.

Comparison with Similar Compounds

Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane; Iron

Ditert-butyl(cyclopentyl)phosphane; Iron; (2,3,4,5-Tetraphenylcyclopentyl)benzene

- CAS No.: 312959-24-3

- Molecular Formula : C₄₈H₅₇FeP

- Molecular Weight : 720.78 g/mol

- Structure : Includes a cyclopentyl ligand (saturated five-membered ring) coordinated to iron, along with a bulky tetraphenylcyclopentylbenzene moiety. The absence of conjugated π-electrons in the cyclopentyl group differentiates it from Cp-based complexes .

Comparison with Structurally Similar Compounds

Cyclopentadienyl vs. Cyclopentyl Ligands

- Electronic Effects: Cp Ligands (e.g., CAS 223655-16-1): The conjugated π-system of Cp enables strong metal-ligand bonding, facilitating electron delocalization and redox activity. This is critical in catalysis and organometallic synthesis. Cyclopentyl Ligands (e.g., CAS 312959-24-3): The saturated cyclopentyl group lacks π-electrons, leading to weaker metal-ligand interactions. This reduces redox flexibility but enhances stability under harsh conditions .

Steric Effects :

- Both compounds feature ditert-butylphosphane ligands, which impose significant steric hindrance. The Tolman cone angle (a measure of ligand bulk) for ditert-butylphosphane is ~194°, comparable to other bulky phosphines like P(tBu)₃. This steric protection prevents unwanted side reactions in catalytic cycles .

Comparison with Ferrocene Derivatives

- CAS 95408-38-1: A ferrocene derivative with 1-diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene. Structure: Contains two distinct phosphine ligands (diphenyl and ditert-butyl) on a ferrocene backbone. Applications: Used in asymmetric catalysis due to its chiral environment and tunable electronic properties. The diphenyl group enhances π-backbonding, while the tert-butyl group provides steric control . Contrast with Iron Complexes: Unlike CAS 223655-16-1 and 312959-24-3, this compound leverages a ferrocene scaffold for redox-active applications, whereas the others focus on mononuclear iron centers for ligand-specific reactivity.

Mercury-Based Analogues

- Chloro(cyclopenta-2,4-dien-1-yl)mercury (CAS 1003-26-5):

- Structure : A mercury center bonded to a Cp ligand and a chloride ion.

- Key Differences : Mercury’s lower electronegativity and larger atomic radius compared to iron result in weaker metal-ligand bonds. This compound is less thermally stable and primarily used in precursor synthesis rather than catalysis .

Data Tables: Structural and Functional Comparison

| Parameter | CAS 223655-16-1 | CAS 312959-24-3 | CAS 95408-38-1 | CAS 1003-26-5 |

|---|---|---|---|---|

| Metal Center | Iron (Fe²⁺) | Iron (Fe) | Iron (Fe) in ferrocene | Mercury (Hg²⁺) |

| Ligand Type | Cyclopentadienyl + phosphane | Cyclopentyl + phosphane | Ferrocene + dual phosphine | Cyclopentadienyl + chloride |

| Molecular Weight (g/mol) | 330.23 | 720.78 | Not provided | 297.13 (estimated) |

| Key Applications | Catalysis, ligand studies | Stabilized metal complexes | Asymmetric catalysis | Precursor synthesis |

| Steric Bulk | High (ditert-butylphosphane) | Very High (tetraphenyl groups) | Moderate (mixed phosphines) | Low |

Chemical Reactions Analysis

Ligand Substitution Reactions

The phosphane ligands exhibit dynamic coordination behavior, enabling substitution reactions with stronger-field ligands. Key observations include:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Phosphane ligand displacement | Carbon monoxide (CO) or ethylene (C₂H₄) in THF at −78°C | Fe(CO)₃ or Fe(C₂H₄)₂ complexes | Steric hindrance from tert-butyl groups slows substitution kinetics. |

| Halide substitution | Alkyl halides (e.g., CH₃I) in dichloromethane | Fe–alkyl halide adducts | Oxidative addition occurs at the Fe(0) center, forming Fe(II) intermediates. |

Redox Reactions

The iron center undergoes oxidation and reduction, facilitated by the electron-donating phosphane ligands:

Cross-Coupling Reactions

The compound serves as a pre-catalyst in C–C bond-forming reactions. For example:

Polymerization

The iron center mediates olefin polymerization:

| Monomer | Activator | Polymer Type | Activity (kg/mol·h) |

|---|---|---|---|

| Ethylene | MAO (methylaluminoxane) | High-density polyethylene (HDPE) | 12,500 |

| Propylene | Et₂AlCl | Isotactic polypropylene | 8,300 |

Comparative Reactivity

The compound’s reactivity diverges from similar complexes due to its dual phosphane ligands:

Mechanistic Insights

-

Electron Transfer : The iron center cycles between Fe(0) and Fe(II), with phosphane ligands stabilizing intermediates during catalytic turnover .

-

Steric Effects : Bulky tert-butyl groups on phosphanes limit undesired side reactions (e.g., β-hydride elimination).

-

Synergistic Effects : In bimetallic systems (e.g., Fe/Pd), the compound enhances substrate activation via ligand shuttling .

Industrial and Research Implications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron is a multi-step process that begins with the preparation of phosphane ligands and their subsequent coordination to an iron center.

Ligand Synthesis and Functionalization

The ditert-butylphosphane ligands are synthesized via nucleophilic substitution reactions. For example, tert-butylphosphine reacts with cyclopenta-2,4-dien-1-yl bromide in the presence of a strong base such as n-butyllithium to form the desired phosphane ligand. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) at temperatures between −78°C and room temperature to prevent side reactions. The resulting ligand is then purified via column chromatography to remove unreacted starting materials and byproducts.

Coordination to Iron Centers

The iron coordination step involves reacting the phosphane ligand with iron precursors such as iron(II) chloride or iron pentacarbonyl. This reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the iron center. Solvents like dichloromethane or chloroform are preferred due to their ability to dissolve both organic ligands and inorganic iron salts. The reaction mixture is stirred for 12–24 hours at 60–80°C to ensure complete coordination.

Table 1: Key Reaction Conditions for Iron Coordination

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Facilitates ligand-metal bonding |

| Solvent | Dichloromethane | High solubility for reactants |

| Atmosphere | Argon | Prevents iron oxidation |

| Reaction Time | 12–24 hours | Ensures complete coordination |

Catalytic Methods in Ligand Synthesis

Iron-catalyzed hydrophosphination has emerged as a efficient method for synthesizing phosphane ligands. This approach leverages the catalytic activity of iron β-diketiminate complexes to promote the addition of phosphines to unsaturated substrates.

Mechanism of Hydrophosphination

The reaction proceeds via a radical intermediate, where the iron catalyst abstracts a hydrogen atom from the phosphine, generating a phosphorus-centered radical. This radical reacts with cyclopenta-2,4-dien-1-yl derivatives to form the desired phosphane ligand. The use of iron catalysts enhances reaction rates and selectivity, particularly in intramolecular cyclization reactions.

Solvent and Substrate Effects

Solvent choice critically impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) favor intermolecular reactions, while nonpolar solvents like toluene promote intramolecular cyclization. Substrates with electron-withdrawing groups exhibit higher reactivity due to increased electrophilicity at the reaction site.

Industrial-Scale Production Techniques

Industrial synthesis of this compound prioritizes scalability and cost-efficiency while maintaining product purity.

Continuous Flow Reactors

Continuous flow systems are employed to enhance reaction control and reduce batch-to-batch variability. These systems allow for precise temperature regulation and automated feeding of reactants, achieving yields exceeding 85% in large-scale productions.

Advanced Purification Techniques

Industrial processes utilize high-performance liquid chromatography (HPLC) and crystallization to isolate the final product. Crystallization is particularly effective for removing trace impurities such as uncoordinated ligands or iron oxides. Solvent mixtures of hexane and ethyl acetate are commonly used to optimize crystal formation.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purification Method | Column Chromatography | Crystallization |

| Reaction Time | 24 hours | 8–12 hours |

| Cost per Gram | $120–$150 | $40–$60 |

Purification and Characterization Methods

Chromatographic Purification

Silica gel column chromatography remains the gold standard for laboratory-scale purification. Elution with a gradient of hexane and ethyl acetate (9:1 to 7:3) effectively separates the target compound from byproducts.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms ligand coordination and purity. The $$^{31}$$P NMR spectrum exhibits a singlet at δ 15–20 ppm, indicative of symmetrical phosphane ligands. X-ray crystallography provides definitive proof of the iron center’s geometry, revealing a distorted tetrahedral configuration.

Comparative Analysis of Synthesis Approaches

A comparative evaluation of synthesis methods reveals trade-offs between yield, purity, and scalability. Laboratory-scale hydrophosphination offers superior selectivity but lower yields, while industrial methods prioritize throughput and cost-efficiency. The choice of iron precursor (e.g., FeCl₂ vs. Fe(CO)₅) also impacts reaction kinetics and product stability.

Q & A

Basic Research Questions

Q. How is ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer : The ligand is synthesized via Suzuki-Miyaura cross-coupling reactions, using bis[2-(di-tert-butylphosphanyl)cyclopenta-2,4-dien-1-yl]iron as a catalyst precursor. Key steps include palladium-catalyzed coupling under microwave-assisted conditions (140°C, acetonitrile/water) to achieve high yields . Characterization involves:

- NMR Spectroscopy : and NMR to confirm ligand coordination and purity.

- Elemental Analysis : C/H/N ratios to verify stoichiometry.

- Mass Spectrometry : High-resolution MS for molecular weight validation .

Q. What spectroscopic and crystallographic techniques are employed to resolve the structure of iron complexes with ditert-butylphosphane ligands?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, particularly for octahedral geometries in metal-Schiff base complexes .

- IR Spectroscopy : Azomethine (C=N) and P–Fe bond vibrations (~1600 cm and 500–600 cm, respectively) confirm ligand binding .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways of complexes .

Advanced Research Questions

Q. How does ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane enhance enantioselective catalysis in organic synthesis?

- Methodological Answer : The ligand facilitates asymmetric induction in Cu(I)-catalyzed [3+2] cycloadditions. For example, in synthesizing pyrrolidine cores, the chiral environment of the phosphane-iron complex enables high enantiomeric excess (e.g., >90% ee). Critical factors include:

- Catalyst Design : Steric bulk from tert-butyl groups improves stereocontrol.

- Reaction Optimization : Solvent polarity (DMF or 1,4-dioxane) and temperature (70–140°C) significantly impact yield and selectivity .

Q. What methodologies evaluate the anticancer activity of iron-phosphane complexes, and how do molecular docking studies inform mechanism of action?

- Methodological Answer :

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) measure IC values. For example, iron-Schiff base complexes show IC values <10 µM .

- Molecular Docking : Docking into protein targets (e.g., breast cancer oxidoreductase PDB:3HB5) identifies binding interactions. Software like AutoDock Vina calculates binding energies, revealing hydrogen bonding and hydrophobic interactions with active sites .

Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways of ditert-butylphosphane-iron complexes?

- Methodological Answer : DFT calculations (e.g., B3LYP functional) model:

- Electron Density Distribution : Charge transfer from phosphane to iron centers.

- Thermochemical Accuracy : Atomization energy deviations <2.4 kcal/mol validate exchange-correlation functionals .

- Reaction Mechanisms : Transition-state analysis for ligand substitution or redox processes .

Q. What challenges arise in crystallographic refinement of organometallic complexes with bulky phosphane ligands?

- Methodological Answer :

- Disorder Modeling : Bulky tert-butyl groups often require multi-position occupancy refinement in SHELXL .

- Data Resolution : High mosaicity due to large unit cells necessitates synchrotron radiation for sub-Å resolution .

- Twinned Crystals : SHELXD/SHELXE algorithms resolve pseudo-merohedral twinning in low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.